molecular formula C14H20ClNO2 B1670346 Dexmethylphenidate hydrochloride CAS No. 19262-68-1

Dexmethylphenidate hydrochloride

Cat. No. B1670346
CAS RN: 19262-68-1
M. Wt: 269.77 g/mol
InChI Key: JUMYIBMBTDDLNG-OJERSXHUSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dexmethylphenidate hydrochloride is a central nervous system (CNS) stimulant used to treat attention deficit hyperactivity disorder (ADHD). It belongs to the group of medicines called CNS stimulants and increases attention and decreases restlessness in patients who are hyperactive, cannot concentrate, or are easily distracted .


Synthesis Analysis

The synthesis of Dexmethylphenidate hydrochloride involves a substitution reaction of 2-chloropyridine and phenylacetonitrile via hydrolysis followed by hydrogenation, configuration inversion, chiral resolution, methyl esterification, and salification to give high-purity dexmethylphenidate hydrochloride .


Molecular Structure Analysis

Dexmethylphenidate has a molecular formula of C14H19NO2 . It is the more active enantiomer of methylphenidate .


Chemical Reactions Analysis

Dexmethylphenidate is metabolised to the inactive metabolite ritalinic acid by carboxylesterase 1A1 in the liver. Other minor pathways metabolise dexmethylphenidate to the inactive metabolites 6-oxo-methylphenidate and p-hydroxy-methylphenidate which are de-esterified and conjugated into other unknown metabolites .


Physical And Chemical Properties Analysis

Dexmethylphenidate has a molecular formula of C14H19NO2 and a molar mass of 233.311 g·mol−1 . It is the dextrorotary form of methylphenidate .

Scientific Research Applications

Central Nervous System Stimulation

Dexmethylphenidate hydrochloride is known for its central nervous system (CNS) stimulating properties. It acts by facilitating the release of catecholamines, particularly noradrenaline and dopamine, from nerve terminals in the brain and inhibits their uptake. This action leads to increased motor activity, mental alertness, and excitement. This drug is primarily used in the treatment of attention deficit hyperactivity disorder (ADHD) (2020).

Improved Synthesis Processes

There has been significant research into developing more efficient processes for the synthesis of dexmethylphenidate hydrochloride. A study describes an efficient and commercially viable process for its synthesis, achieving an overall yield of 23% with approximately 99.9% purity. The formation and control of possible impurities in this process are also highlighted (Xing et al., 2017).

Treatment of Sarcoidosis-Associated Fatigue

Dexmethylphenidate hydrochloride has been studied for its effectiveness in treating sarcoidosis-associated fatigue. A randomized, placebo-controlled, crossover trial showed significant improvement in fatigue as reported by patients when receiving dexmethylphenidate hydrochloride. This study also noted an increase in forced vital capacity (FVC) at the end of an 8-week treatment period with dexmethylphenidate hydrochloride (Lower, Harman, & Baughman, 2008).

Pharmacokinetics in Different Formulations

Research on dexmethylphenidate extended-release capsules highlights the development of this compound using Spheroidal Oral Drug Absorption System technology. It provides insight into the pharmacokinetics of dexmethylphenidate, noting an initial release of medication immediately after dosing, followed by a second release approximately 4 hours later. This study provides valuable information on the efficacy and safety profile of dexmethylphenidate in extended-release formulations (Kowalik, Minami, & Silva, 2006).

Chemotherapy-Related Fatigue and Cognitive Impairment

A randomized clinical trial evaluated dexmethylphenidate for treating chemotherapy-related fatigue and cognitive impairment. It showed significant improvement in fatigue symptoms without clinically relevant changes in hemoglobin levels. However, cognitive function did not show significant improvement. This study contributes to understanding the potential therapeutic effects of dexmethylphenidate in cancer-related fatigue management (Lower et al., 2009)

Safety And Hazards

Dexmethylphenidate has a high potential for abuse and misuse and may lead to substance use problems, including addiction. Misuse and abuse of dexmethylphenidate hydrochloride can lead to overdose and death . It may cause serious side effects such as signs of heart problems, signs of psychosis, signs of circulation problems, and painful or prolonged erection .

properties

IUPAC Name

methyl (2R)-2-phenyl-2-[(2R)-piperidin-2-yl]acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2.ClH/c1-17-14(16)13(11-7-3-2-4-8-11)12-9-5-6-10-15-12;/h2-4,7-8,12-13,15H,5-6,9-10H2,1H3;1H/t12-,13-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUMYIBMBTDDLNG-OJERSXHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1CCCCN1)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]([C@H]1CCCCN1)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50940927
Record name Methyl phenyl(piperidin-2-yl)acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50940927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dexmethylphenidate hydrochloride

CAS RN

19262-68-1, 23655-65-4
Record name Focalin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19262-68-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dexmethylphenidate hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019262681
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name dl-threo-Methylphenidate hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023655654
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl phenyl(piperidin-2-yl)acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50940927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYLPHENIDATE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4B3SC438HI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name DEXMETHYLPHENIDATE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1678OK0E08
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dexmethylphenidate hydrochloride
Reactant of Route 2
Reactant of Route 2
Dexmethylphenidate hydrochloride
Reactant of Route 3
Reactant of Route 3
Dexmethylphenidate hydrochloride
Reactant of Route 4
Reactant of Route 4
Dexmethylphenidate hydrochloride
Reactant of Route 5
Reactant of Route 5
Dexmethylphenidate hydrochloride
Reactant of Route 6
Dexmethylphenidate hydrochloride

Citations

For This Compound
506
Citations
S Wigal, JM Swanson, D Feifel, RB Sangal… - Journal of the American …, 2004 - Elsevier
OBJECTIVE:: To evaluate the efficacy and safety of dexmethylphenidate hydrochloride (d-MPH, Focalin™) for the treatment of attention-deficit/hyperactivity disorder (ADHD) and to test …
Number of citations: 122 www.sciencedirect.com
F Liu, H Minami, RR Silva - Neuropsychiatric Disease and …, 2006 - Taylor & Francis
Attention-deficit/hyperactivity disorder (ADHD) affects a large number of children. For decades, the stimulants have been the mainstay of pharmacological treatment for ADHD. …
Number of citations: 6 www.tandfonline.com
EE Lower, S Harman, RP Baughman - Chest, 2008 - Elsevier
Background Fatigue is a common complaint in patients with sarcoidosis. We studied the effectiveness of dexmethylphenidate hydrochloride (d-MPH) in treating sarcoidosis-associated …
Number of citations: 105 www.sciencedirect.com
D Sugrue, R Bogner, MJ Ehret - American journal of health …, 2014 - academic.oup.com
… to the development of dexmethylphenidate hydrochloride, the d-… Since dexmethylphenidate hydrochloride essentially … either 2.5 mg of dexmethylphenidate hydrochloride twice daily or …
Number of citations: 24 academic.oup.com
R Silva, HA Tilker, JT Cecil Jr, S Kowalik… - Journal of Child & …, 2004 - liebertpub.com
… Wigal S, Swanson JM, Feifel D, Sangal RB, Elia J, Casat CD, Zeldis JB, Conners CK: A double-blind, placebo-controlled trial of dexmethylphenidate hydrochloride in children with …
Number of citations: 25 www.liebertpub.com
MD Moen, SJ Keam - CNS drugs, 2009 - Springer
Dexmethylphenidate extended release (XR) [Focalin® XR] is a CNS stimulant indicated for the treatment of attention-deficit hyperactivity disorder (ADHD) in patients aged ≥6 years. …
Number of citations: 25 link.springer.com
GM Keating, DP Figgitt - Drugs, 2002 - Springer
… A double-blind, randomized, placebo-controlled withdrawal trial of dexmethylphenidate hydrochloride (Focalin™) in children with symptoms of attention-deficit/hyperactivity disorder (…
Number of citations: 48 link.springer.com
C Li, Y Ji, Q Cao, J Li, B Li - Synthetic Communications, 2017 - Taylor & Francis
… Our study of the synthesis of four stereoisomers of dexmethylphenidate hydrochloride (Scheme 1) began with the commercially available compound 2-benzyolpyridine (2), the pyridine …
Number of citations: 9 www.tandfonline.com
JJ McGough, CS Pataki, R Suddath - Expert Review of …, 2005 - Taylor & Francis
Medications for attention deficit hyperactivity disorder (ADHD) currently represent the ninth largest segment of the CNS market by sales, with US$2.4 billion spent annually on this …
Number of citations: 28 www.tandfonline.com
AC Childress, T Spencer, F Lopez… - Journal of child and …, 2009 - liebertpub.com
… CKA double-blind, placebo controlled trial of dexmethylphenidate hydrochloride and d,l-… CK: A double-blind, placebo controlled trial of dexmethylphenidate hydrochloride and d,l-…
Number of citations: 35 www.liebertpub.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.